![molecular formula C13H11F6N3O4S2 B14138096 1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is a compound that has gained attention in various scientific fields due to its unique properties. This compound is known for its stability and versatility, making it a valuable component in numerous applications, particularly in the realm of ionic liquids and electrochemical devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves an alkylation reaction followed by anion exchange. The process begins with the alkylation of 1-methyl-4,4’-bipyridine, which is then subjected to anion exchange to introduce the bis((trifluoromethyl)sulfonyl)amide anion . The reaction conditions often include the use of solvents such as acetonitrile and the presence of catalysts to facilitate the exchange process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
化学反应分析
Types of Reactions
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
科学研究应用
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:
作用机制
The mechanism by which 1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The bis((trifluoromethyl)sulfonyl)amide anion plays a crucial role in stabilizing the compound and facilitating its reactivity in various chemical processes . The pathways involved include the modulation of ionic conductivity and the stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Similar in structure but with a different cation, this compound is also used in ionic liquids and electrochemical applications.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with a different alkyl group, used in similar applications.
3-Hexyl-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: This compound has a longer alkyl chain, affecting its physical properties and applications.
Uniqueness
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide stands out due to its unique bipyridine structure, which imparts distinct electronic properties and enhances its stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
属性
分子式 |
C13H11F6N3O4S2 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;1-methyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C11H11N2.C2F6NO4S2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-9H,1H3;/q+1;-1 |
InChI 键 |
UYSDOPGLPLTNAP-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)

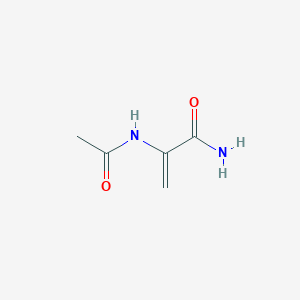

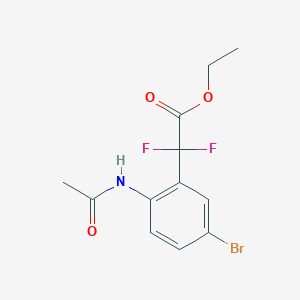
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
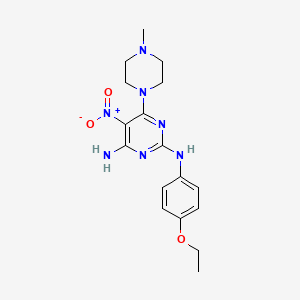


![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
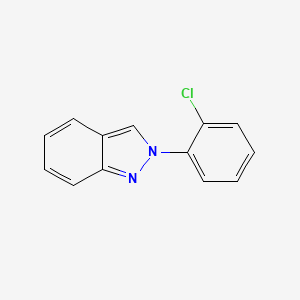
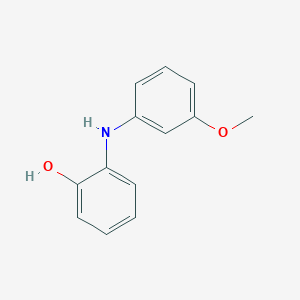
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

